Ethyl morpholine-2-carboxylate

Description

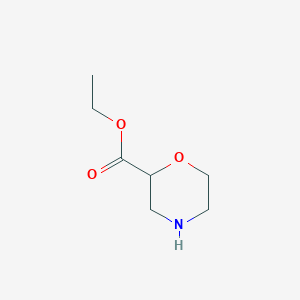

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl morpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWKMUDNOPBYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910581 | |

| Record name | Ethyl morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107904-06-3 | |

| Record name | Ethyl morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107904-06-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Morpholine Scaffold

An In-depth Technical Guide to the Synthesis of Ethyl Morpholine-2-carboxylate

The morpholine ring is a privileged heterocyclic scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its prevalence stems from a unique combination of physicochemical properties: the ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility, while the tertiary amine provides a basic handle for salt formation and modulates pharmacokinetic profiles. The overall structure often imparts favorable metabolic stability and can enhance permeability across the blood-brain barrier.

Ethyl (2S)-morpholine-2-carboxylate, in particular, serves as a high-value chiral building block.[1] It provides a synthetically versatile handle—the ethyl ester—for constructing more complex molecules while introducing the critical morpholine motif with defined stereochemistry at the C2 position. This guide offers an in-depth exploration of the core synthetic pathways to this key intermediate, designed for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings of each route, provide field-proven experimental protocols, and analyze the strategic considerations behind each choice.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of this compound reveals several key bond disconnections that form the basis of the primary synthetic strategies. The most intuitive disconnections are the C-N and C-O bonds within the heterocyclic ring, suggesting intramolecular cyclization as a convergent and efficient approach.

Caption: Retrosynthetic analysis of this compound.

This analysis points to three primary field-proven strategies:

-

Intramolecular Dieckmann Condensation: Building a linear diester precursor and cyclizing it using a strong base.

-

Intramolecular Reductive Amination: Forming a linear amino-aldehyde and cyclizing it in the presence of a reducing agent.

-

Intramolecular S

N2 Cyclization: Activating one end of a linear amino alcohol precursor to facilitate nucleophilic attack by the other.

Pathway 1: Intramolecular Dieckmann Condensation

The Dieckmann condensation is a robust and widely used method for forming five- and six-membered rings through the intramolecular cyclization of diesters.[2][3][4][5] The reaction is mechanistically equivalent to the intramolecular Claisen condensation and is driven to completion by the deprotonation of the resulting β-keto ester, which is highly acidic.[6]

Causality and Mechanistic Insights

This pathway hinges on the synthesis of a suitable acyclic diester, such as ethyl 2-((2-(ethoxycarbonyl)methoxy)ethyl)amino)acetate (4) . The key cyclization step is initiated by a strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) which deprotonates the α-carbon of one ester group to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group. The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide leaving group, forming the cyclic β-keto ester.

Caption: Workflow for Dieckmann condensation pathway.

Experimental Protocol: Synthesis via Dieckmann Condensation

Step A: Synthesis of Diethyl 2,2'-((2-hydroxyethyl)azanediyl)diacetate (Intermediate)

-

To a solution of diethanolamine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 equiv., 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.0 equiv.) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the mono-alkylated product.

Step B: Synthesis of the Diester Precursor (3)

-

Repeat the procedure from Step A using the purified intermediate from the previous step as the starting material to alkylate the hydroxyl group.

Step C: Dieckmann Condensation to form Ethyl 3-Oxomorpholine-2-carboxylate (4)

-

Prepare a suspension of sodium ethoxide (NaOEt, 1.5 equiv.) in anhydrous toluene in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Heat the suspension to reflux.

-

Add a solution of the diester precursor (3) (1.0 equiv.) in anhydrous toluene dropwise over 1 hour.[7]

-

Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and carefully quench by pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with toluene (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product, a β-keto ester, is often carried forward without extensive purification.

Step D: Reduction to this compound (5)

-

The resulting 3-oxo-morpholine can be reduced to the target compound using standard methods like Wolff-Kishner reduction (hydrazine and a strong base) or, after conversion to a thioacetal, Raney Nickel desulfurization.

Pathway 2: Intramolecular Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, converting a carbonyl group and an amine into a more substituted amine via an intermediate imine.[8] Its intramolecular variant provides a direct and often high-yielding route to cyclic amines under mild conditions, making it highly valuable in green chemistry.[8][9]

Causality and Mechanistic Insights

This pathway requires a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone) in the correct positions. A plausible precursor is ethyl 2-((2-(2-oxoethoxy)ethyl)amino)acetate (7) . The reaction proceeds in a one-pot fashion.[10] Under weakly acidic conditions (pH 5-6), the primary or secondary amine attacks the aldehyde carbonyl to form a hemiaminal, which then dehydrates to form a cyclic iminium ion intermediate. A specialized reducing agent, such as sodium cyanoborohydride (NaBH3~CN) or 2-picoline borane, is present in the reaction mixture.[10][11] These agents are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated iminium ion as it forms, driving the reaction to completion.

Caption: Workflow for the intramolecular reductive amination pathway.

Experimental Protocol: Synthesis via Reductive Amination

Step A: Synthesis of N-(2-hydroxyethyl)glycine ethyl ester (6)

-

In a round-bottom flask, dissolve ethyl glycinate hydrochloride (1.0 equiv.) and ethylene oxide (1.1 equiv.) in ethanol.

-

Add triethylamine (1.2 equiv.) and stir the mixture at room temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Step B: One-Pot Synthesis of this compound (5)

-

Dissolve the amino alcohol precursor (6) (1.0 equiv.) in dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.2 equiv.) portion-wise at 0 °C and stir at room temperature for 2-3 hours until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture to remove the byproduct salts.

-

To the crude aldehyde solution, add methanol as a solvent and adjust the pH to ~5-6 using acetic acid.

-

Add sodium cyanoborohydride (NaBH

3CN, 1.5 equiv.) portion-wise. -

Stir the reaction at room temperature for 12-18 hours.

-

Carefully quench the reaction with 1 M HCl until gas evolution ceases.

-

Basify the solution with saturated sodium bicarbonate and extract with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Pathway 3: Intramolecular SN2 Cyclization

This classical pathway relies on forming a linear precursor with a nucleophilic amine and an electrophilic carbon center, typically an alkyl halide. The ring closure occurs via a standard intramolecular Williamson ether synthesis or N-alkylation, a robust and predictable transformation.

Causality and Mechanistic Insights

A common strategy involves the N-alkylation of an amino alcohol with a halo-substituted acetyl chloride, followed by base-mediated cyclization.[12][13] For instance, reacting an amino alcohol like 2-aminoethoxy)ethanol with ethyl bromoacetate would position the nucleophilic nitrogen to attack the electrophilic carbon bearing the bromine atom. The reaction is typically promoted by a non-nucleophilic base (e.g., potassium carbonate, triethylamine) that deprotonates the secondary amine, enhancing its nucleophilicity to facilitate the ring-closing SN2 reaction.

References

- 1. Ethyl (2S)-Morpholine-2-carboxylate [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 7. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Strategic Role of (S)-Ethyl Morpholine-2-carboxylate Hydrochloride in Contemporary Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine moiety has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in compounds exhibiting a wide array of biological activities.[1][2] Its inherent physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, make it an attractive component in the design of novel therapeutics.[1][2] Within this important class of heterocycles, chiral derivatives such as (S)-Ethyl morpholine-2-carboxylate hydrochloride represent key building blocks, offering a defined three-dimensional structure that is crucial for specific molecular interactions with biological targets. This guide provides an in-depth technical overview of the properties, synthesis, and applications of (S)-Ethyl morpholine-2-carboxylate hydrochloride, a versatile intermediate poised for significant contributions to the development of next-generation pharmaceuticals.

Physicochemical Properties of (S)-Ethyl Morpholine-2-carboxylate Hydrochloride

A thorough understanding of the physicochemical properties of a chiral building block is fundamental to its effective application in drug design and process development. While some data for the free base, ethyl morpholine-2-carboxylate, is available, this guide focuses on the hydrochloride salt, which is often preferred in pharmaceutical development for its improved stability and handling characteristics.

Table 1: Physicochemical Properties of (S)-Ethyl Morpholine-2-carboxylate Hydrochloride and Related Compounds

| Property | (S)-Ethyl morpholine-2-carboxylate hydrochloride | This compound (Free Base) |

| CAS Number | 1820569-31-0[3] | 107904-06-3[3] |

| Molecular Formula | C₇H₁₄ClNO₃[3] | C₇H₁₃NO₃[3] |

| Molecular Weight | 195.65 g/mol [3] | 159.18 g/mol [3] |

| Appearance | Solid (predicted) | Yellow to light yellow liquid or wax[1] |

| Solubility | Soluble in water, methanol, ethanol[4] | Miscible with water, acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol[4] |

| Storage | Store at room temperature[3] | Keep in dark place, inert atmosphere, 2-8°C[1] |

Note: Some properties of the hydrochloride salt are inferred from the properties of morpholine hydrochloride and the free base due to limited direct data.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of (S)-Ethyl morpholine-2-carboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and a series of multiplets for the morpholine ring protons. The proton at the chiral center (C2) would likely appear as a distinct multiplet.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four carbons of the morpholine ring. The chemical shifts would be influenced by the neighboring heteroatoms (oxygen and nitrogen).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of the ammonium salt.

-

C=O stretch: A strong absorption band around 1740 cm⁻¹ corresponding to the ester carbonyl group.

-

C-O stretch: Bands in the 1250-1050 cm⁻¹ region associated with the ether and ester C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For (S)-Ethyl morpholine-2-carboxylate hydrochloride, electrospray ionization (ESI) would likely show a prominent peak for the protonated free base [M+H]⁺ at m/z 160.10.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-Ethyl morpholine-2-carboxylate hydrochloride is a critical step in its utilization as a chiral building block. Several strategies can be employed, including asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric hydrogenation of a suitable prochiral dehydromorpholine precursor represents a modern and efficient approach to obtaining 2-substituted chiral morpholines with high enantioselectivity.[5][6] This method often utilizes chiral catalysts, such as rhodium complexes with chiral phosphine ligands, to direct the stereochemical outcome of the hydrogenation reaction.[5][6]

Chiral Resolution

An alternative strategy involves the synthesis of a racemic mixture of this compound, followed by separation of the enantiomers. This can be achieved through several techniques:

-

Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid) forms diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.

-

Enzyme-Catalyzed Kinetic Resolution: This method utilizes an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

-

Chiral High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC can be used to separate the enantiomers on a larger scale.

Analytical Characterization: Ensuring Enantiomeric Purity

The determination of enantiomeric purity is of paramount importance in the pharmaceutical industry. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Chiral HPLC Method Development

A robust and reproducible chiral HPLC method is essential for the quality control of (S)-Ethyl morpholine-2-carboxylate hydrochloride. The following provides a general protocol that can be optimized for specific instrumentation and requirements.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with derivatives of cellulose or amylose, is a good starting point due to their broad enantioselectivity.[7]

-

Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. The ratio of these solvents is a critical parameter for optimizing the separation.

-

Sample Preparation: Dissolve a known amount of (S)-Ethyl morpholine-2-carboxylate hydrochloride in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

-

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Applications in Drug Development

The (S)-Ethyl morpholine-2-carboxylate hydrochloride scaffold is a valuable starting material for the synthesis of a variety of more complex molecules with potential therapeutic applications. The morpholine ring can serve multiple purposes in drug design:

-

Improving Pharmacokinetic Properties: The inclusion of the morpholine moiety can enhance solubility and metabolic stability, leading to improved bioavailability and a more desirable pharmacokinetic profile.[1][2]

-

Orienting Functional Groups: The defined stereochemistry of the scaffold allows for the precise positioning of other functional groups, which is critical for specific interactions with biological targets.

-

Acting as a Pharmacophore: In some cases, the morpholine ring itself can be a key part of the pharmacophore, directly interacting with the target protein.

While specific blockbuster drugs containing this exact building block are not prominently in the public domain, which is common for proprietary intermediates, its structural motifs are present in numerous compounds under investigation for a range of therapeutic areas, including neurodegenerative diseases, oncology, and infectious diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (S)-Ethyl morpholine-2-carboxylate hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[3]

Conclusion

(S)-Ethyl morpholine-2-carboxylate hydrochloride is a chiral building block of significant strategic importance in modern drug discovery. Its well-defined stereochemistry and the inherent advantages of the morpholine scaffold provide medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents with improved properties. A thorough understanding of its physicochemical characteristics, coupled with robust synthetic and analytical methodologies, is essential for unlocking its full potential in the development of innovative medicines. As the demand for more effective and safer drugs continues to grow, the role of such versatile chiral intermediates is set to become increasingly prominent.

References

- 1. This compound | 135782-25-1 [sigmaaldrich.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. This compound | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-Ethyl morpholine-2-carboxylate hydrochloride 95% | CAS: 1820569-31-0 | AChemBlock [achemblock.com]

- 5. researchgate.net [researchgate.net]

- 6. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

Ethyl morpholine-2-carboxylate chemical structure and IUPAC name

An In-Depth Technical Guide to Ethyl Morpholine-2-Carboxylate: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic organic compound featuring a morpholine ring, a scaffold of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, IUPAC nomenclature, and physicochemical properties. We delve into a representative synthetic protocol, explaining the mechanistic rationale behind the procedural choices. Furthermore, this document explores the compound's strategic importance in drug development, contextualized by the role of the morpholine moiety as a privileged structure. Safety, handling, and storage protocols are also detailed to ensure its effective and safe application in a research environment. This guide is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage this versatile building block in their discovery pipelines.

Chemical Identity and Structure

The foundational step in utilizing any chemical building block is a precise understanding of its identity and three-dimensional arrangement.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is This compound [1]. It is also commonly known by several synonyms, including:

Chemical Structure Visualization

The structure consists of a saturated six-membered morpholine ring, which contains one nitrogen and one oxygen atom at positions 1 and 4, respectively. An ethyl carboxylate group is attached at the 2-position of this ring.

Caption: 2D Chemical Structure of this compound.

Key Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 107904-06-3 | [1] |

| Molecular Formula | C₇H₁₃NO₃ | [1][3] |

| Molecular Weight | 159.18 g/mol | [1][3] |

| InChIKey | PTWKMUDNOPBYJO-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)C1CNCCO1 | [1] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability.

| Property | Value | Description | Source |

| XLogP3 | -0.3 | A computed measure of lipophilicity. The negative value suggests hydrophilicity. | [1] |

| Boiling Point | 103 - 105 °C @ 1.0 mmHg | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. | [4] |

| Hydrogen Bond Donors | 1 | The N-H group on the morpholine ring can donate a hydrogen bond. | [1] |

| Hydrogen Bond Acceptors | 3 | The nitrogen atom, the ring oxygen, and the carbonyl oxygen can accept hydrogen bonds. | [1] |

| Physical Form | Liquid | The compound exists as a liquid under standard conditions. | [2][4] |

Synthesis and Mechanistic Insights

The synthesis of substituted morpholines is a well-established field in organic chemistry, often leveraging cyclization strategies from linear precursors. While multiple specific routes exist, a general and instructive approach involves the cyclization of a protected amino alcohol derivative.

Rationale for Synthetic Strategy

The morpholine ring is frequently synthesized from vicinal amino alcohols.[5] A common strategy involves the reaction of an amino alcohol with a two-carbon electrophile to form the heterocyclic ring. For a 2-substituted morpholine like the target compound, the synthesis would logically start from a precursor that already contains the desired carbon backbone, such as an amino acid derivative. The subsequent cyclization introduces the ether linkage.

Proposed Synthetic Workflow

This diagram outlines a generalized, two-stage process for synthesizing this compound, starting from a suitable amino acid precursor.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established principles of morpholine synthesis.[5][6]

Objective: To synthesize this compound via N-alkylation and subsequent intramolecular cyclization.

Materials:

-

Serine ethyl ester hydrochloride

-

2-Chloroethanol

-

Sodium bicarbonate (NaHCO₃)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Alkylation:

-

To a solution of serine ethyl ester hydrochloride (1.0 eq) in a suitable solvent like ethanol, add sodium bicarbonate (2.5 eq).

-

Add 2-chloroethanol (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Causality: The base neutralizes the hydrochloride and facilitates the nucleophilic attack of the amine onto the electrophilic chloroethanol. Reflux provides the necessary activation energy.

-

Cool the reaction, filter off the salts, and concentrate the filtrate under reduced pressure to yield the crude linear intermediate.

-

-

Intramolecular Cyclization:

-

Suspend sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: NaH is a strong, non-nucleophilic base required to deprotonate the hydroxyl group, forming a reactive alkoxide. The inert atmosphere prevents quenching of the base by moisture.

-

Cool the suspension to 0 °C and add a solution of the crude intermediate from Step 1 in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Causality: The generated alkoxide performs an intramolecular Sɴ2 attack, displacing a leaving group (formed in situ or from the precursor) to close the ring. This is a classic Williamson ether synthesis.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of water at 0 °C to neutralize excess NaH.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Causality: Extraction isolates the organic product from inorganic salts. The brine wash removes residual water, and MgSO₄ is a drying agent.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure this compound.

-

Self-Validation: The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Applications in Medicinal Chemistry and Drug Development

The morpholine ring is not merely a passive linker; it is an active contributor to the pharmacological profile of a drug candidate.

The Morpholine Scaffold as a Privileged Structure

Morpholine is recognized as a "privileged structure" in medicinal chemistry.[7] This designation is due to its frequent appearance in a wide range of biologically active compounds and approved drugs.[7][8] Its utility stems from several advantageous properties:

-

Physicochemical Properties: The morpholine ring often improves aqueous solubility and metabolic stability, which are crucial pharmacokinetic properties.[7]

-

Synthetic Accessibility: It is a versatile and readily accessible synthetic building block.[7]

-

Biological Activity: As a scaffold, it can be appropriately substituted to interact with a wide array of biological targets, including kinases, receptors, and enzymes.[7][8]

Role of the Ethyl Carboxylate Moiety

The this compound derivative combines the benefits of the morpholine ring with the functionality of an ester. The ester group at the 2-position can serve multiple purposes:

-

Synthetic Handle: It can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the attachment of other pharmacophoric groups.

-

Prodrug Strategy: The ester may function as a prodrug, which is hydrolyzed in vivo by esterases to release the active carboxylic acid form.

-

Receptor Interaction: The carbonyl oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

Logical Workflow for Drug Discovery Integration

The incorporation of this compound into a lead compound is a strategic decision in the optimization phase of drug discovery.

Caption: Workflow for integrating this compound in a lead optimization campaign.

Safety, Handling, and Storage

Ensuring scientific integrity includes the safe and responsible handling of all chemical reagents.

GHS Hazard Classification

This compound is classified with significant hazards that demand careful handling.

| Hazard Class | GHS Code | Signal Word | Description | Source |

| Skin Corrosion/Irritation | H314 / H315 | Danger / Warning | Causes severe skin burns and eye damage / Causes skin irritation. | [1][4] |

| Serious Eye Damage | H318 / H319 | Danger / Warning | Causes serious eye damage / Causes serious eye irritation. | [1][4] |

| Target Organ Toxicity | H335 | Warning | May cause respiratory irritation. | [1] |

Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment:

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[9]

Storage and Disposal

Proper storage is essential to maintain chemical integrity and prevent accidents.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4] Store in a corrosives area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic building block for modern drug discovery. Its combination of a privileged morpholine scaffold and a versatile ester handle provides medicinal chemists with a powerful tool to enhance the potency, selectivity, and pharmacokinetic profiles of developmental drug candidates. A thorough understanding of its chemical properties, synthetic routes, and safety requirements, as outlined in this guide, is paramount for its successful application in the laboratory and its potential translation into future therapeutics.

References

- 1. This compound | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 135782-25-1 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. nj.gov [nj.gov]

Ethyl morpholine-2-carboxylate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl morpholine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and applications, offering field-proven insights and detailed protocols to support researchers in their endeavors.

Introduction: The Versatility of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its favorable properties, including metabolic stability, aqueous solubility, and its ability to engage in hydrogen bonding, make it a valuable component in the design of bioactive molecules. This compound serves as a key chiral building block, providing a synthetically versatile handle for the elaboration of more complex molecular architectures. Its strategic importance lies in its bifunctional nature, possessing both a secondary amine for further substitution and an ethyl ester for various chemical transformations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.

Identifiers and Molecular Formula

There are two CAS numbers frequently associated with this compound. The primary CAS number is 135782-25-1, with 107904-06-3 also being cited in various databases.[3] Researchers should be aware of both identifiers when conducting literature and database searches.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₃ | [3][4][5] |

| Primary CAS Number | 135782-25-1 | [4][5] |

| Alternative CAS Number | 107904-06-3 | [3] |

| Molecular Weight | 159.18 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | Ethyl 2-morpholinecarboxylate, 2-Morpholinecarboxylic acid ethyl ester | [3] |

Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | Liquid | |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [6] |

| Purity (typical) | ≥95% | [6] |

| Topological Polar Surface Area | 47.6 Ų | [3] |

| Monoisotopic Mass | 159.08954328 Da | [3] |

Synthesis of this compound

While several general methods for the synthesis of morpholines exist, a common and illustrative approach involves the cyclization of an appropriate amino alcohol precursor.[7] A plausible synthetic route to this compound is the intramolecular cyclization of an N-substituted serine ester derivative.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed via the N-alkylation of L-serine ethyl ester with a two-carbon electrophile bearing a leaving group, followed by base-mediated intramolecular cyclization. This method offers good control over the stereochemistry at the C2 position if a chiral starting material is used.

References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

- 5. scbt.com [scbt.com]

- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide:

Introduction: The Understated Power of a Six-Membered Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is a quintessential example of such a scaffold.[1][2] Its utility extends far beyond its role as a mere synthetic building block; the morpholine moiety imparts a unique combination of advantageous physicochemical, metabolic, and biological properties.[1][3] The presence of both a hydrogen bond acceptor (the oxygen atom) and a basic nitrogen center within a flexible, chair-like conformation allows for a diverse range of interactions with biological targets.[4][5] Furthermore, its incorporation into a lead molecule often improves critical pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability, making it a favored tool for drug developers seeking to optimize drug-like characteristics.[1][5]

This guide provides a comprehensive exploration of the diverse biological activities exhibited by morpholine-containing compounds. We will delve into the mechanistic underpinnings of their actions across various therapeutic areas, explore key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of this versatile heterocyclic motif.

Part 1: The Spectrum of Biological Activity

The structural simplicity of the morpholine ring belies its profound impact on biological function. Appropriately substituted morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial (antibacterial, antifungal), antiviral, and central nervous system (CNS) effects.[4][6][7]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer has been a major focus for the application of morpholine-based compounds.[8] These agents often exert their effects by inhibiting key enzymes involved in cell growth and survival signaling pathways.[9]

Mechanism of Action: Kinase Inhibition A prominent mechanism of action for many morpholine-containing anticancer agents is the inhibition of protein kinases, particularly within the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[10] This pathway is a critical regulator of cellular processes and is frequently dysregulated in various cancers.[10] The morpholine ring can enhance potency and modulate pharmacokinetic properties through molecular interactions with the target kinase.[6] For instance, the anticancer drug Gefitinib incorporates a morpholine ring, which contributes to its potent and selective inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase.[11] Similarly, compounds with a morpholine moiety have been developed as potent dual inhibitors of PI3Kα and mTOR.[10]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine-containing compounds.

Structure-Activity Relationship (SAR) Insights SAR studies reveal that the substitution pattern on both the morpholine ring and the associated scaffold is critical for cytotoxic activity. For example, in a series of quinazoline-based compounds, specific substitutions led to potent activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with some compounds showing greater potency than the standard drug colchicine.[11] Molecular docking studies have also shown that morpholine derivatives can bind effectively to the enzyme topoisomerase II, a key target in cancer therapy, with binding energies indicating significant affinity.[12]

Quantitative Data: Anticancer Activity The following table summarizes the cytotoxic activity of representative morpholine-substituted quinazoline derivatives against various cancer cell lines.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [11] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [11] | |

| SHSY-5Y (Neuro) | 9.54 ± 0.15 | [11] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [11] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [11] | |

| SHSY-5Y (Neuro) | 3.36 ± 0.29 | [11] |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity: Combating Pathogens

The morpholine scaffold is integral to a number of antimicrobial agents, demonstrating efficacy against bacteria, fungi, and viruses.[4][6]

A) Antibacterial Activity Morpholine's inclusion in antibacterial agents can enhance potency and overcome resistance.[13] The well-known antibiotic Linezolid , an oxazolidinone, contains a morpholine ring and is used to treat serious infections caused by Gram-positive bacteria that are resistant to other antibiotics.[14] Other novel morpholine-modified ruthenium-based agents have shown robust bactericidal activity against Staphylococcus aureus, including the ability to inhibit α-toxin secretion.[15]

B) Antifungal Activity Morpholine derivatives are key components of agricultural fungicides known as ergosterol biosynthesis inhibitors.[16][17] Drugs like Amorolfine and Fenpropimorph interfere with sterol biosynthesis in fungi, a pathway essential for maintaining the integrity of the fungal cell membrane.[16][18] This disruption leads to cell death. Silicon-incorporated morpholine analogues have also been synthesized, with some showing superior fungicidal potential against human fungal pathogens like Candida albicans and Cryptococcus neoformans compared to existing morpholine fungicides.[18]

C) Antiviral Activity The versatility of the morpholine ring extends to antiviral drug design.[6] For instance, new quinoline-morpholine hybrid compounds have shown a pronounced inhibitory profile against SARS-CoV-2 in cell culture-based infection models.[19] Additionally, novel HIV-1 protease inhibitors incorporating morpholine derivatives as P2 ligands have demonstrated enhanced activity against drug-resistant viral variants compared to the established drug Darunavir (DRV).[20]

Central Nervous System (CNS) Activity

The unique physicochemical properties of the morpholine ring, including its balanced lipophilic-hydrophilic profile, make it an excellent scaffold for developing CNS-active drugs.[5][21] This heterocycle often improves a compound's ability to cross the blood-brain barrier (BBB), a critical hurdle in the development of treatments for neurological and psychiatric disorders.[5][22] Morpholine-containing drugs like Reboxetine (antidepressant) and Aprepitant (antiemetic) are established CNS agents.[5][23] The morpholine ring can act as a scaffold to correctly position interacting appendages or directly engage with molecular targets such as neurotransmitter receptors and enzymes involved in neurodegeneration.[5][24]

Part 2: Experimental Evaluation of Biological Activity

Validating the biological activity of newly synthesized morpholine compounds requires robust and reproducible experimental protocols. The methodologies described below are standard in the field and provide a self-validating system for screening and characterization.

Workflow: General Screening Protocol

Caption: A generalized workflow for the biological screening of morpholine derivatives.

Protocol: Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the morpholine test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells.

-

Dosing: After 24 hours, remove the old medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified treatment period (typically 48-72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[10]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into insoluble purple formazan.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of a specific bacterium or fungus is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration at which no growth is observed.

Step-by-Step Methodology:

-

Prepare Compound Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the morpholine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare Inoculum: Grow the microbial culture to a specific density (typically a 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the standardized microbial inoculum to each well of the compound plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader at 600 nm.

Conclusion and Future Outlook

The morpholine scaffold is undeniably a privileged structure in medicinal chemistry, consistently contributing to the discovery and development of potent and effective therapeutic agents.[1][6] Its unique structural and physicochemical properties allow for favorable interactions with a multitude of biological targets, leading to a broad spectrum of activities ranging from anticancer to antimicrobial and CNS modulation.[4][6] The ability of the morpholine ring to improve pharmacokinetic profiles further solidifies its importance in transforming bioactive molecules into viable drug candidates.[1][5] As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the rational design of novel, highly selective, and potent morpholine-containing compounds will continue to be a fruitful and exciting area of research, promising new solutions to pressing medical challenges.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 8. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 13. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sciencescholar.us [sciencescholar.us]

- 15. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Morpholine - Wikipedia [en.wikipedia.org]

- 17. Morpholine antifungals and their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

Spectroscopic data (NMR, IR, Mass Spec) of ethyl morpholine-2-carboxylate

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Ethyl morpholine-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H13NO3.[1] As a derivative of morpholine, a key scaffold in medicinal chemistry, this molecule and its analogues are of significant interest in drug discovery and development. The precise characterization of such molecules is paramount to ensuring their identity, purity, and conformational integrity. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this compound. It is designed to serve as a practical resource for researchers, offering not just data, but the underlying principles and methodologies for its acquisition and interpretation.

Molecular Structure and Isomerism

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. This compound possesses a stereocenter at the C2 position of the morpholine ring, meaning it can exist as a racemic mixture of (R) and (S) enantiomers. The morpholine ring itself typically adopts a chair conformation.

Figure 1: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its carbon-hydrogen framework.

1.1: ¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence chemical shifts, particularly for the N-H proton.[2]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Data Interpretation:

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ethyl CH₃ | ~1.2-1.3 | Triplet (t) | 3H | Coupled to the ethyl CH₂ group. |

| Morpholine H5, H6 | ~2.6-3.0 | Multiplet (m) | 4H | Protons on carbons adjacent to the nitrogen. |

| Morpholine H3 | ~3.6-3.9 | Multiplet (m) | 2H | Protons on the carbon adjacent to the oxygen. |

| Morpholine H2 | ~3.9-4.1 | Multiplet (m) | 1H | The proton on the stereocenter, adjacent to nitrogen and the ester. |

| Ethyl CH₂ | ~4.1-4.3 | Quartet (q) | 2H | Coupled to the ethyl CH₃ group. |

| N-H | Variable (e.g., 1.5-3.5) | Broad Singlet (br s) | 1H | Position and broadness are solvent and concentration dependent. |

1.2: ¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: As per the ¹H NMR protocol, though a higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Similar to ¹H NMR processing. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation:

The ¹³C NMR spectrum indicates the number of unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Phase | Notes |

| Ethyl C H₃ | ~14 | Positive | |

| Morpholine C 5, C 6 | ~45-50 | Negative | Carbons adjacent to nitrogen. |

| Morpholine C 2 | ~55-60 | Positive | The stereocenter carbon. |

| Ethyl C H₂ | ~61-63 | Negative | |

| Morpholine C 3 | ~67-70 | Negative | Carbon adjacent to the ring oxygen. |

| Ester C =O | ~170-175 | No Signal | The carbonyl carbon. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt (NaCl or KBr) plates.

-

Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorbance in the regions of interest.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent should be acquired and subtracted from the sample spectrum.

Data Interpretation:

Key vibrational frequencies confirm the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| ~3300-3400 | N-H Stretch | Medium, Broad | Secondary Amine (N-H) |

| ~2850-3000 | C-H Stretch | Strong | Aliphatic (CH₂, CH₃) |

| ~1730-1750 | C=O Stretch | Strong | Ester Carbonyl |

| ~1200-1300 | C-O Stretch | Strong | Ester (C-O) |

| ~1100-1150 | C-O-C Stretch | Strong | Ether (in morpholine ring) |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray Ionization (ESI) is a common and gentle method suitable for this molecule, which will likely produce the protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used, which typically results in more extensive fragmentation.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation:

-

Molecular Ion: The monoisotopic mass of this compound (C₇H₁₃NO₃) is 159.09 Da.[1] In ESI-MS, a prominent peak at m/z 160.09 ([M+H]⁺) is expected.

-

Fragmentation Pattern: The fragmentation pattern provides structural clues. Common fragmentation pathways for morpholine derivatives involve the cleavage of the ring or loss of substituents.

References

A Technical Guide to Ethyl Morpholine-2-Carboxylate: Sourcing, Synthesis, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of approved drugs and bioactive molecules.[1][2][3][4] Its advantageous physicochemical properties—including metabolic stability, aqueous solubility, and favorable pharmacokinetic profile—make it an invaluable scaffold in drug design.[3][5][6] Ethyl morpholine-2-carboxylate, a key derivative, serves as a versatile building block, offering a synthetically accessible handle for the elaboration of more complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, synthesis, and critical applications for professionals in chemical synthesis and drug discovery.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[7] |

| Molecular Formula | C₇H₁₃NO₃ | PubChem[7] |

| Molecular Weight | 159.18 g/mol | PubChem[7] |

| CAS Numbers | 107904-06-3, 135782-25-1 | PubChem[7] |

| Appearance | Liquid (typical) | Sigma-Aldrich |

| Storage Temperature | 2-8°C, inert atmosphere, dark place | Sigma-Aldrich |

Commercial Availability and Sourcing

This compound and its derivatives, such as the hydrochloride salt, are commercially available from a range of chemical suppliers. The choice of supplier often depends on the required purity, scale, and whether the material is needed for initial research or larger-scale development. It is crucial to note the distinction between the free base and its salt forms, as their solubility and handling properties will differ.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | This compound | 135782-25-1 | ≥96% | Available in small quantities (mg to g). |

| Santa Cruz Biotechnology | This compound | 135782-25-1 | - | Marketed as a biochemical for proteomics research. |

| Manchester Organics | This compound | 107904-06-3 | - | Available with a lead time of 4-6 weeks. |

| AChemBlock | (S)-Ethyl morpholine-2-carboxylate hydrochloride | 1820569-31-0 | 95% | Chiral hydrochloride salt form. |

| Ambeed | This compound | 135782-25-1 | - | Building block for synthesis. |

| 2A Biotech | This compound | 107904-06-3 | 98% | Offered as a chemical intermediate. |

This table is not exhaustive and is intended to provide a representative sample of available suppliers. Pricing and availability are subject to change.

Synthesis of Substituted Morpholine-2-Carboxylates

While a specific, publicly available, step-by-step protocol for the direct synthesis of this compound is not readily found in peer-reviewed literature, its synthesis can be inferred from established methods for creating substituted morpholine structures. A prevalent and innovative strategy involves the ring-opening of a strained N-activated oxazetidine with a suitable nucleophile.[8][9]

The causality behind this synthetic choice lies in the highly polarized N-O bond of the 2-tosyl-1,2-oxazetidine, which is further activated by the strain of the four-membered ring. This makes the oxygen atom susceptible to nucleophilic attack, initiating a cascade that leads to the formation of the morpholine ring.

Conceptual Workflow for Synthesis

The following diagram illustrates a plausible synthetic pathway for a substituted morpholine-2-carboxylate, based on the work of Orentas and Hu, which can be adapted for the target molecule.[9]

References

- 1. radtech.org [radtech.org]

- 2. jchemrev.com [jchemrev.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Ethyl morpholine-2-carboxylate safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of Ethyl Morpholine-2-Carboxylate

Introduction: A Proactive Approach to Chemical Safety

This compound is a heterocyclic organic compound that serves as a valuable building block in synthetic chemistry, particularly within drug discovery and development programs. Its unique structural motif makes it a key intermediate for more complex molecules. However, its utility in the laboratory is matched by significant health hazards that demand a comprehensive and proactive safety-first mindset.

This guide is designed for researchers, chemists, and drug development professionals. As a Senior Application Scientist, my objective is not merely to list safety data but to provide a cohesive, in-depth framework for handling this chemical. We will explore the "why" behind each precaution, grounding our protocols in the fundamental chemical properties and toxicological profile of the substance. By understanding the causality of the risks, we can implement self-validating safety systems that protect researchers and ensure the integrity of our work.

Section 1: Chemical and Physical Profile

A foundational understanding of a substance's properties is the first step in a robust risk assessment. This compound is a liquid whose primary hazards are associated with its corrosivity and irritant properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 107904-06-3 | [1][2] |

| Molecular Formula | C₇H₁₃NO₃ | [1][2] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| Synonyms | ethyl 2-morpholinecarboxylate | [1] |

| Physical Property | Value | Source |

| Physical State | Liquid | [2] |

| Appearance | No information available | [2] |

| Boiling Point | 103 - 105 °C @ 1.0 mmHg | [2] |

| Flash Point | No information available | [2] |

| pH | No information available | [2] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal language for chemical hazard communication. This compound is classified as a hazardous substance, with its primary dangers being severe damage to skin and eyes, and respiratory irritation.[1][2]

| GHS Classification | Details |

| Pictograms | Corrosion, Irritant |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |

| Precautionary Statements | Prevention (P260, P264, P271, P280): Do not breathe vapors. Wash hands and exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Response (P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310): Specific, immediate actions for ingestion, skin/hair contact, inhalation, and eye contact, all culminating in the directive to immediately call a POISON CENTER or physician. Storage (P403+P233, P405): Store in a well-ventilated place. Keep container tightly closed. Store locked up. Disposal (P501): Dispose of contents/container to an approved waste disposal plant. |

Causality of Hazards:

-

H314 (Corrosivity): The chemical structure of this compound, likely due to the morpholine nitrogen's basicity and the overall molecular reactivity, allows it to cause severe chemical burns upon contact with skin and eyes. This is not a simple irritation; it is destructive to tissue and can cause permanent damage.[1][2]

-

H335 (Respiratory Irritation): The compound's volatility, though not high, is sufficient for its vapors to be inhaled. These vapors can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[1][2]

Section 3: Risk Management through the Hierarchy of Controls

Effective safety management relies on a layered defense strategy known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. The primary goal is to engineer out the hazard, and only then rely on personal behaviors and protective equipment.

Caption: The Hierarchy of Controls prioritizes engineering solutions over procedural and personal protection.

-

Engineering Controls: This is the most critical layer of protection for handling this compound.

-

Chemical Fume Hood: All manipulations of this compound (weighing, transferring, reactions) must be performed inside a certified chemical fume hood. This physically isolates the researcher from vapors and potential splashes.

-

Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.

-

Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[3][4]

-

-

Administrative Controls: These are the procedures and work practices that minimize exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all tasks involving this chemical.

-

Training: All personnel must be trained on the specific hazards, handling protocols, and emergency procedures for this compound before beginning work.

-

Designated Areas: Clearly mark areas where this compound is stored and handled.

-

-

Personal Protective Equipment (PPE): PPE is the final barrier of defense and is non-negotiable.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[2] Standard safety glasses are insufficient.

-

Skin Protection: Wear a flame-resistant lab coat and appropriate protective gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart for breakthrough time. Always double-glove when handling corrosives. Contaminated clothing must be removed immediately and decontaminated before reuse.[2]

-

Respiratory Protection: If engineering controls fail or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

-

Section 4: Standard Operating Protocol for Safe Handling

This protocol provides a self-validating workflow. Each step is designed to confirm safety before proceeding to the next.

-

Pre-Handling Verification:

-

Confirm the chemical fume hood is on and functioning correctly (check airflow monitor).

-

Ensure the work area is clean and uncluttered.

-

Verify the location and functionality of the nearest eyewash station and safety shower.

-

Don all required PPE: lab coat, chemical splash goggles, face shield, and double-gloved with chemically resistant gloves.

-

-

Chemical Handling (e.g., Aliquoting):

-

Place an absorbent, plastic-backed liner on the fume hood work surface to contain minor drips.

-

Secure the primary container of this compound.

-

Slowly and carefully open the container, pointing the opening away from your face.

-

Use a clean pipette or syringe to transfer the desired amount to a secondary, labeled container.

-

Perform all transfers over a secondary containment tray to catch any potential spills.

-

Tightly cap both containers immediately after the transfer is complete.

-

-

Post-Handling Procedures:

-

Decontaminate any non-disposable equipment used (e.g., spatulas) with an appropriate solvent.

-

Wipe down the work surface liner. Dispose of the liner and any contaminated disposable items (e.g., pipettes) in a designated hazardous waste container.

-

Remove PPE in the correct order: outer gloves, face shield, goggles, lab coat, inner gloves.

-

Wash hands and any exposed skin thoroughly with soap and water.[2]

-

Section 5: Emergency Protocols

Immediate and correct response to an emergency is critical to mitigating harm.

First-Aid Measures

Immediate medical attention is required for all exposures.[2]

| Exposure Route | Protocol |

| Inhalation | 1. Immediately move the victim to fresh air. 2. Keep the person at rest in a position comfortable for breathing. 3. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). 4. Immediately call a POISON CENTER or physician. |

| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. 2. Use the safety shower if the contact area is large. 3. Immediately call a POISON CENTER or physician. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Use an eyewash station. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Immediately call a POISON CENTER or physician. |

| Ingestion | 1. Rinse mouth thoroughly with water. 2. DO NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Immediately call a POISON CENTER or physician. |

Source:[2]

Spill Response Workflow

The response to a spill depends on its scale and location. All personnel in the area should be alerted immediately.

Caption: Workflow for responding to a chemical spill.

Section 6: Storage and Incompatibility

Proper storage is essential for maintaining chemical stability and preventing hazardous reactions.

-

Storage Conditions: Store in a dry, cool, and well-ventilated area.[2] The storage location should be a designated corrosives area and be kept locked.[2] Keep containers tightly closed to prevent moisture contamination and vapor release.[2] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.

-

Incompatible Materials: Keep this compound segregated from the following materials to prevent violent or hazardous reactions:

Section 7: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Procedure:

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Do not mix with incompatible waste streams.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.[2]

-

Conclusion

This compound is a potent chemical that requires stringent safety protocols. Its corrosive nature leaves no room for error in handling. By understanding its properties, implementing a control hierarchy, and adhering strictly to established procedures for handling, emergencies, and disposal, researchers can work with this valuable compound safely and effectively. The principles of proactive risk assessment and layered defense are paramount to ensuring a safe laboratory environment for everyone.

References

Stability and storage conditions for ethyl morpholine-2-carboxylate

An In-depth Technical Guide on the Stability and Storage of Ethyl Morpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract